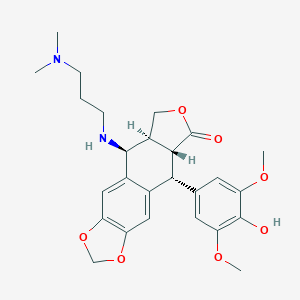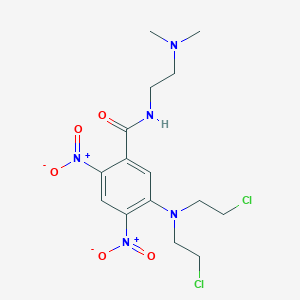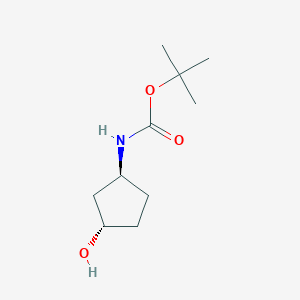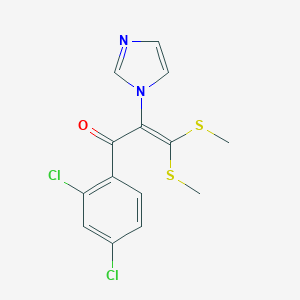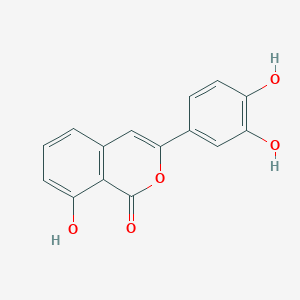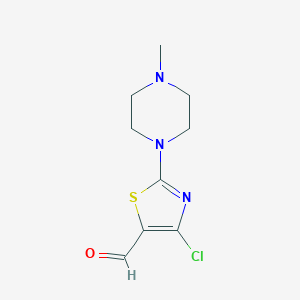
4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (4-CMT) is an organic compound that belongs to the class of thiazolecarboxaldehydes. It is a colorless, odorless crystalline solid with a melting point of 95-97°C. 4-CMT is an important intermediate for the synthesis of several biologically active compounds, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a number of drugs, such as the anticonvulsant drug gabapentin. 4-CMT is a versatile compound that has been studied extensively for its potential applications in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
Hoechst 33258 and its Analogues : These compounds, known for binding to the minor groove of double-stranded B-DNA, are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining and flow cytometry. Their specificity for AT-rich sequences and ability to enter cells easily make them valuable for analyzing plant chromosomes and nuclear DNA content values. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Polymerization and Material Science
Polymerization of Higher Aldehydes : Research into the polymerization of substituted aldehydes, including haloaldehydes, has revealed their potential in creating polymers with practical applications. This includes the study of higher aliphatic aldehydes and branched hydrocarbon chains for the development of new materials, highlighting the versatility of these chemical structures in polymer science (Kubisa et al., 1980).
Antimicrobial and Antituberculosis Research
Piperazine and its Analogues in Anti-mycobacterial Research : Piperazine rings, a core feature of the compound , have been highlighted for their significance in medicinal chemistry, particularly in developing anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the utility of piperazine-based compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Synthesis and Chemical Properties
Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of azolylthiazoles, including methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlight the broad utility of thiazole derivatives in creating compounds with significant biological activity. This area of research is crucial for designing new therapeutic agents and understanding the chemical properties of thiazole-based compounds (Ibrahim, 2011).
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVNOCUBYWVOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376713 |
Source


|
| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde | |
CAS RN |
141764-88-7 |
Source


|
| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

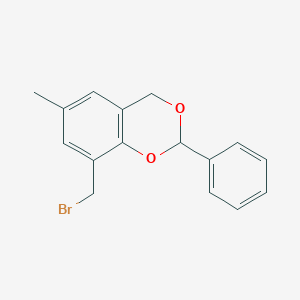
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
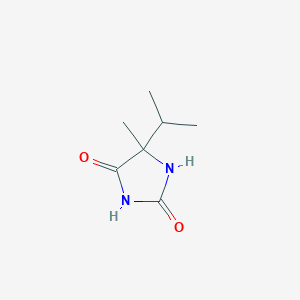
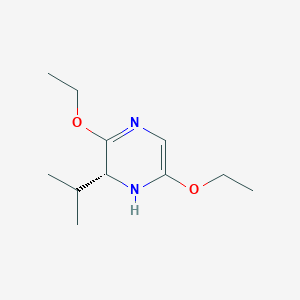
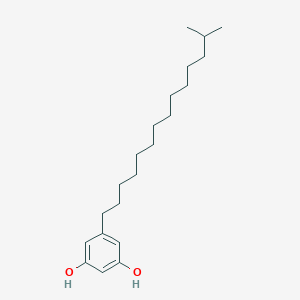
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
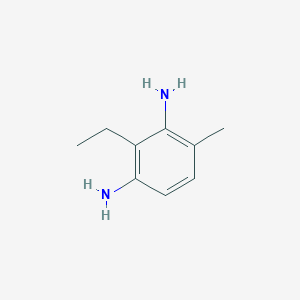
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
